molecular formula C42H32N6O3 B565491 N-Trityl Candesartan Methoxy Analogue CAS No. 1797918-38-7

N-Trityl Candesartan Methoxy Analogue

Cat. No. B565491
CAS RN: 1797918-38-7
M. Wt: 668.757
InChI Key: PWFQMXDRFDYNOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Trityl Candesartan Methoxy Analogue” is a chemical compound with the molecular formula C42H32N6O3 and a molecular weight of 668.74 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “N-Trityl Candesartan Methoxy Analogue” is represented by the formula C42H32N6O3 . The exact structural details are not available in the retrieved resources.


Physical And Chemical Properties Analysis

“N-Trityl Candesartan Methoxy Analogue” has a molecular weight of 668.74 and a molecular formula of C42H32N6O3 . It is soluble in Chloroform, Dichloromethane, and Methanol .

Safety and Hazards

“N-Trityl Candesartan Methoxy Analogue” is intended for research use only and is not intended for diagnostic or therapeutic use . The safety data sheet indicates that this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H32N6O3/c1-51-41-43-37-23-13-22-36(40(49)50)38(37)47(41)28-29-24-26-30(27-25-29)34-20-11-12-21-35(34)39-44-46-48(45-39)42(31-14-5-2-6-15-31,32-16-7-3-8-17-32)33-18-9-4-10-19-33/h2-27H,28H2,1H3,(H,49,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFQMXDRFDYNOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 125306299

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